molecular formula C19H9Cl2F2N3OS B1684350 VX-745 CAS No. 209410-46-8

VX-745

Cat. No.: B1684350
CAS No.: 209410-46-8
M. Wt: 436.3 g/mol
InChI Key: VEPKQEUBKLEPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

VX-745, also known as Neflamapimod, is a potent and selective inhibitor of the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK . This enzyme, often referred to as a “stress kinase”, is considered a drug target in central nervous system (CNS) diseases . It is expressed in microglia and neurons .

Mode of Action

This compound interacts with its target, p38 MAPKα, by inhibiting its activity . In microglia, p38 MAPKα stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to various stressors, including Aβ42 . In neurons, signaling via p38 MAPKα has been implicated in tau localization and neuronal plasticity .

Biochemical Pathways

The inhibition of p38 MAPKα by this compound affects several biochemical pathways. It regulates Ras-related protein Rab5, a key regulator of early endosomes whose role in endolysosomal and synaptic vesicle function has made it a target in neurodegenerative disease drug development . Other p38 MAPKα inhibitors have been reported to slow progression in Alzheimer’s disease mouse models .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile. It has been reported to reach higher concentrations in the CNS than in peripheral blood . .

Result of Action

The action of this compound results in several molecular and cellular effects. In animal models, it reportedly shifts microglial activation from a pro-inflammatory to a phagocytic state, improving mitochondrial function, synaptic transmission, and memory . It also reduces the number of degenerating neurons labeled with Fluoro-Jade B in the brains of mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration can significantly affect the drug’s effectiveness. In a study, inhibition of p38 MAPK activity in IM3 cells at the time of day when the levels are normally low in HA cells under control of the circadian clock, significantly reduced IM3 invasiveness . This suggests that the timing of drug administration could be an important factor in maximizing the therapeutic effect of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neflamapimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods: Industrial production of Neflamapimod typically involves large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistency, scalability, and cost-effectiveness. The process includes rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Neflamapimod undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under inert atmosphere.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate solvents and temperatures.

Major Products: The major products formed from these reactions include various derivatives of Neflamapimod with modified functional groups, which can be used for further pharmacological studies or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Scientific Research Applications of VX-745

This compound, also known as neflamapimod, is a selective p38α/MAPK14 inhibitor with potential applications in treating neuroinflammation and Alzheimer's disease . Research indicates that this compound can shift microglial activation from a pro-inflammatory state to a phagocytic one, enhance mitochondrial function and synaptic transmission, and improve memory .

Clinical Trials and Studies

  • Phase 2a Clinical Trials in Alzheimer's Disease: Two Phase 2a clinical trials provided proof-of-mechanism for neflamapimod (this compound), demonstrating significant Alzheimer's disease-relevant pharmacological activity . These trials, Study 302 (12-week treatment) and Study 303 (6-week treatment), were conducted in patients with Mild Cognitive Impairment due to Alzheimer's disease (MCI due to AD) or mild Alzheimer's disease . The treatment showed improvement in memory tests assessing immediate and delayed recall, suggesting a reversal of memory deficits .
  • Effects on Neuroinflammation and Cognition: In aged rats, this compound lowered IL-1β, increased the postsynaptic marker PSD95, and improved performance in the Morris water maze .
  • Amyloid Plaque Reduction: In 2-year-old Tg2576 mice, treatment with this compound (3 mg/kg) for two weeks resulted in a halving of amyloid plaque load .
  • Stroke Recovery: In a rat ischemic stroke model, subacute treatment with this compound for six weeks dose-dependently promoted behavior, sensory, and motor function recovery and increased brain-derived neurotrophic factor (BDNF) protein levels .
  • Proof-of-Concept Study: A double-blind, placebo-controlled study of neflamapimod is being conducted over 24 weeks in subjects with mild Alzheimer’s Disease to replicate earlier findings, focusing on improvements in verbal learning and memory, cognitive and functional performance, and chemical changes in spinal fluid .

Effects on Microglial Activation and Synaptic Function

This compound shifts microglial activation from a pro-inflammatory to a phagocytic state, enhancing mitochondrial function, synaptic transmission, and memory .

Vasodilation and Vascular Inflammation

This compound induces blood vessel dilation and inhibits vascular inflammation in rats .

TargetIC50 Value
p38α/MAPK1410 nM
p38β220 nM
TNFα production51-180 nM

Comparison with Similar Compounds

Neflamapimod is unique in its selective inhibition of p38 MAPK alpha isoform, which distinguishes it from other p38 MAPK inhibitors. Similar compounds include:

    SB203580: A non-selective p38 MAPK inhibitor with broader activity but higher potential for off-target effects.

    BIRB 796: Another p38 MAPK inhibitor with different selectivity and pharmacokinetic properties.

    VX-702: A related compound with similar targets but different clinical applications.

Neflamapimod’s specificity for the alpha isoform and its ability to penetrate the central nervous system make it a promising candidate for treating neurodegenerative diseases .

Biological Activity

VX-745, also known as neflamapimod, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting p38α and p38β isoforms. This compound has garnered interest for its potential therapeutic applications, particularly in inflammatory diseases and neurodegenerative conditions like Alzheimer's disease.

This compound functions as an ATP-competitive inhibitor , effectively blocking the phosphorylation activity of p38 MAPK. This inhibition leads to the reduction of pro-inflammatory cytokines such as TNFα and IL-1β, which are crucial mediators in various inflammatory responses. The compound's selectivity is notable, with reported IC50 values of 10 nM for p38α and 220 nM for p38β, while showing minimal activity against other MAPK family members .

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile characterized by good oral bioavailability and water solubility. Preclinical studies demonstrated that it maintains effective plasma concentrations necessary for biological activity in vivo .

Efficacy in Alzheimer's Disease

This compound has been evaluated in multiple clinical trials, particularly focusing on its efficacy in treating Alzheimer's disease. Two Phase 2a studies demonstrated significant pharmacological activity relevant to Alzheimer's, with improvements noted in memory tests assessing immediate and delayed recall . However, a subsequent Phase 2 trial indicated no significant improvement in episodic memory after 24 weeks of treatment compared to placebo .

Summary of Clinical Trial Results

EndpointPlacebo (n=82)Neflamapimod (n=78)Difference (95% CI)P-value
HVLT-R Total Recall Z-score-0.13 (-0.27, 0.01)-0.17 (-0.38, 0.05)-0.03 (-0.23, 0.16)NS
WMS Immediate & Delayed Recall16.6 (11.1, 22.1)16.0 (10.5, 21.5)-0.6 (-6.0, 4.8)NS
CDR-SB Score1.0 (0.5, 1.5)1.1 (0.6, 1.7)0.1 (-0.4, 0.6)NS
MMSE Score-0.5 (-1.3, 0.3)-0.8 (-1.7, 0.1)-0.3 (-1.0, 0.5)NS

NS indicates not statistically significant .

In Vivo Studies

In animal models, this compound has demonstrated efficacy in reducing inflammation and amyloid plaque deposition associated with Alzheimer's pathology . Specifically, it has been shown to lower levels of tau protein in cerebrospinal fluid (CSF), a marker associated with neurodegeneration .

Case Studies

A notable case study involved patients with mild cognitive impairment due to Alzheimer's disease who participated in the Phase 2a trials of this compound . The results suggested a potential reversal of cognitive decline in some participants; however, these findings were not universally replicated in larger trials.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPKQEUBKLEPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175115
Record name VX 745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209410-46-8
Record name 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209410-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neflamapimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neflamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VX 745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEFLAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VX-745
Reactant of Route 2
Reactant of Route 2
VX-745
Reactant of Route 3
Reactant of Route 3
VX-745
Reactant of Route 4
Reactant of Route 4
VX-745
Reactant of Route 5
Reactant of Route 5
VX-745
Reactant of Route 6
Reactant of Route 6
VX-745

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.